

Application Note: Chiral Separation of Carboxyibuprofen Enantiomers by Capillary Electrophoresis

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Compound of Interest					
Compound Name:	Carboxyibuprofen				
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Introduction

Carboxyibuprofen is one of the major phase I metabolites of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. As ibuprofen is administered as a racemic mixture and its enantiomers exhibit different pharmacological and toxicological profiles, the stereoselective analysis of its metabolites is crucial in pharmacokinetic and drug metabolism studies. Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceuticals due to its high efficiency, short analysis times, and low consumption of reagents. This application note details two established methods for the enantiomeric separation of carboxyibuprofen using capillary electrophoresis, providing comprehensive protocols and quantitative data to aid researchers in implementing these techniques.

Experimental Protocols

Two primary methods for the successful chiral separation of **carboxyibuprofen** enantiomers are presented below. Method 1 utilizes a dual chiral selector system of dextrin and a cyclodextrin derivative, while Method 2 employs a single cyclodextrin derivative in a different buffer system.



Method 1: Dual Chiral Selector System with Dextrin and Cyclodextrin

This method is adapted from the work of Bjørnsdottir et al. (1998) and allows for the simultaneous chiral separation of ibuprofen, hydroxyibuprofen, and **carboxyibuprofen**.[1][2]

Instrumentation and Capillary:

- Instrument: Agilent CE G1600AX Capillary Electrophoresis System (or equivalent) with a UV detector.
- Capillary: Fused silica capillary, 65 cm total length (56.5 cm to detector) x 75 μm internal diameter.
- Detection: UV detection at 220 nm.
- Temperature: 25°C.
- · Applied Voltage: 25 kV.

Reagents and Buffer Preparation:

- Background Electrolyte (BGE): 2-[N-morpholino]ethanesulphonic acid (MES) buffer, pH 5.26.
- Chiral Selectors:
 - Dextrin 10
 - Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD)
- EOF Modifier: Hexadimethrine bromide.
- BGE Preparation: Prepare the MES buffer and adjust the pH to 5.26. Add the chiral selectors and the EOF modifier to the final concentrations as specified in the quantitative data table.

Sample Preparation (for urine samples):

• Urine samples can be diluted with the running buffer before injection.



• For the determination of glucuronic acid conjugates, an indirect method involving enzymatic hydrolysis may be required prior to CE analysis.

CE Procedure:

- Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH for 30 minutes, followed by deionized water for 30 minutes.
- Pre-run Equilibration: At the beginning of each run, equilibrate the capillary with the BGE for at least 5 minutes.
- Injection: Inject the sample using a pressure of 50 mbar for 5 seconds.
- Separation: Apply a voltage of 25 kV. The electroosmotic flow is reversed in this method.
- Data Acquisition: Monitor the separation at 220 nm.

Method 2: Single Cyclodextrin Chiral Selector System

This method is based on the research by Główka and Karaźniewicz (2007) and is suitable for the analysis of **carboxyibuprofen** enantiomers in biological matrices like plasma and urine.[3] [4]

Instrumentation and Capillary:

- Instrument: Capillary Electrophoresis system with a diode array detector (DAD).
- Capillary: Fused silica capillary, typically 50-75 cm total length x 50-75 µm internal diameter.
- Detection: UV detection, typically around 200-220 nm.
- Temperature: Optimized, typically around 25°C.
- Applied Voltage: 15-30 kV.

Reagents and Buffer Preparation:

Background Electrolyte (BGE): Triethanolamine-phosphate buffer, pH 5.0.



- Chiral Selector: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD).
- BGE Preparation: Prepare the triethanolamine-phosphate buffer and adjust the pH to 5.0.
 Dissolve the TM-β-CD in the buffer to the desired concentration (e.g., 0.05 M).[5]

Sample Preparation (for plasma and urine):

- Solid-Phase Extraction (SPE): Use an octadecyl stationary phase for the extraction of analytes from biological matrices.[3][4]
- Elution and Reconstitution: Elute the analytes from the SPE cartridge and reconstitute in the BGE or a suitable solvent.

CE Procedure:

- Capillary Conditioning: Condition the new capillary by flushing with 0.1 M NaOH, followed by water, and then the BGE.
- Pre-run Equilibration: Before each injection, rinse the capillary with the BGE.
- Injection: Inject the prepared sample hydrodynamically or electrokinetically.
- Separation: Apply the separation voltage. The analytes will migrate towards the detector.
- Data Acquisition: Record the electropherogram at the selected wavelength.

Data Presentation

The following tables summarize the quantitative data for the enantiomeric separation of **carboxyibuprofen** and related compounds using the described CE methods.

Table 1: Quantitative Data for Method 1 (Dual Chiral Selector System)



Analyte	Chiral Selector Concentration	Migration Time (min)	Resolution (Rs)
Ibuprofen Enantiomers	Dextrin 10 & TM-β-CD	Not specified	> 1.5
Hydroxyibuprofen Enantiomers	Dextrin 10 & TM-β-CD	Not specified	> 1.5
Carboxyibuprofen Enantiomers	Dextrin 10 & TM-β-CD	Not specified	> 1.5

Note: Specific migration times for each enantiomer of **carboxyibuprofen** are not explicitly provided in the source literature, but simultaneous baseline separation was achieved.

Table 2: Quantitative Data for Method 2 (Single Cyclodextrin Chiral Selector System)

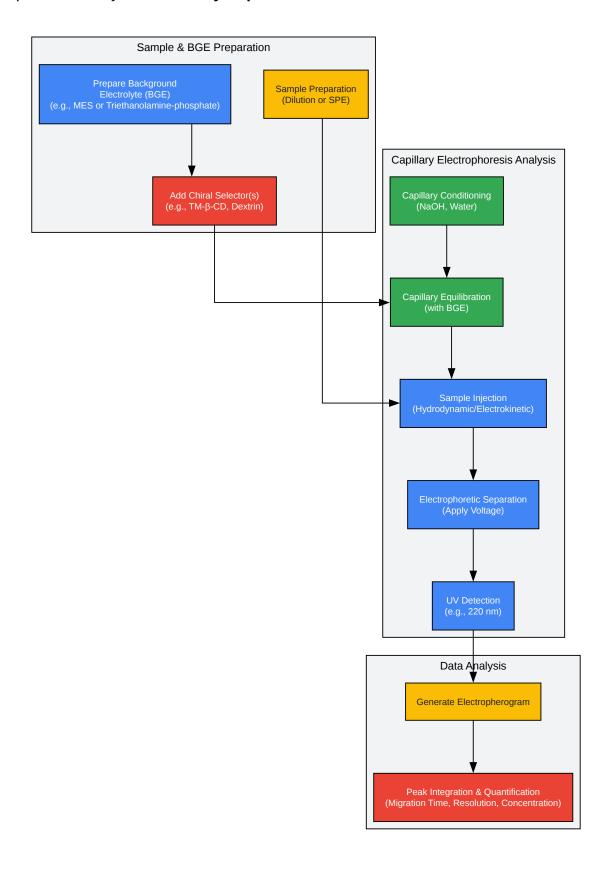
Analyte	Chiral Selector Concentrati on	Migration Time Range (min)	Resolution (Rs)	Linearity Range (mg/L)	Recovery from Plasma/Urin e (%)
Ibuprofen Enantiomers	0.05 M TM-β- CD	12.55 - 16.90	1.88 - 3.70	0.1 - 25.0	82 - 87
Hydroxyibupr ofen Enantiomers	0.05 M TM-β- CD	Not specified	> 1.5	0.1 - 25.0	90 - 95
Carboxyibupr ofen Enantiomers	0.05 M TM-β- CD	< 10	> 1.5	0.1 - 25.0	70 - 76

Note: The migration times and resolution values are for a mixture of 2-arylpropionic acid derivatives, including ibuprofen. The separation of **carboxyibuprofen** enantiomers was achieved within 10 minutes.[3][4][5]

Visualization



The following diagram illustrates the general experimental workflow for the capillary electrophoresis analysis of **carboxyibuprofen** enantiomers.





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Caption: Experimental workflow for **carboxyibuprofen** enantiomer separation by CE.

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